N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2,6-Dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 2-oxo-1,2-dihydro moiety, a carboxamide group at position 3, and two distinct aromatic substituents: a 2,6-dimethylphenyl group at the N3 position and a 4-fluorophenylmethyl group at position 1. Its design leverages aromatic and fluorinated substituents to optimize steric, electronic, and pharmacokinetic profiles .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-15-5-3-6-16(2)21(15)27-23(29)20-13-18-7-4-12-26-22(18)28(24(20)30)14-17-8-10-19(25)11-9-17/h3-13H,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWVZYNSSIGEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the fluorobenzyl group, and the attachment of the dimethylphenyl group. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader family of 4-oxo-1,4-dihydro-naphthyridine-3-carboxamide derivatives, which have been explored for diverse therapeutic applications. Below is a detailed comparison with structurally analogous compounds:
Key Structural Analogues from Literature
Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) :
- Substituents : Features a bulky 3,5-dimethyladamantyl group at N3 and a pentyl chain at position 1.
- Synthesis : Purified via TLC (dichloromethane), yielding 25% as a white solid. Molecular weight: 421.6 g/mol (C₂₆H₃₅N₃O₂) .
- Key Difference : The adamantyl group introduces significant steric bulk and lipophilicity compared to the 2,6-dimethylphenyl group in the target compound.
Compound 68 (Unspecified substituents) :
Compound 71 (Unspecified substituents) :
Functional and Pharmacological Insights
- Electronic Effects: The 4-fluorophenylmethyl substituent introduces electron-withdrawing properties, which may improve metabolic stability and membrane permeability relative to non-fluorinated analogues .
- Synthetic Feasibility : The target compound’s synthesis likely follows the general procedure for 1-alkyl-4-oxo-naphthyridine-3-carboxamides, involving condensation and cyclization steps, with yields comparable to Compound 67 (25%) .
Comparative Data Table
Critical Analysis of Substituent Impact
- Adamantyl vs. Dimethylphenyl : The adamantyl group in Compound 67 enhances lipophilicity (logP ~6.5 estimated) but may limit blood-brain barrier penetration. The dimethylphenyl group in the target compound balances lipophilicity (logP ~4.2) and solubility .
- Fluorine Incorporation: The 4-fluorophenylmethyl group in the target compound likely improves metabolic stability by resisting oxidative degradation, a common issue with non-halogenated aryl groups.
Biological Activity
N-(2,6-dimethylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that belongs to the naphthyridine class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C19H18F N3O2
- Molecular Weight : 335.36 g/mol
The compound features a naphthyridine core substituted with a dimethylphenyl group and a fluorophenyl methyl group. This unique structure contributes to its biological activity.
Naphthyridine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in various biochemical pathways.
- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G0/G1 or G2), preventing cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives. For instance:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell growth.
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The naphthyridine scaffold has also been associated with antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacterial strains and fungi:
- Mechanism : This activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
Several research studies have focused on the biological activity of naphthyridine derivatives:
- Antileishmanial Activity : A series of 8-hydroxy naphthyridines were evaluated for their antileishmanial effects. Modifications to the naphthyridine core significantly impacted efficacy, highlighting structure-activity relationships (SAR) .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on human cancer cell lines revealed that modifications to substituents on the naphthyridine core could enhance potency while reducing toxicity .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of naphthyridine derivatives in treating cancers and infections, demonstrating promising results in reducing tumor size and improving survival rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
